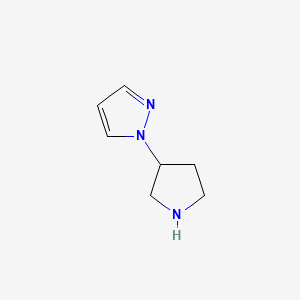

1-(Pyrrolidin-3-YL)-1H-pyrazole

Description

The exact mass of the compound 1-(Pyrrolidin-3-YL)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyrrolidin-3-YL)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrrolidin-3-YL)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZKWDPTWJFIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-80-5 | |

| Record name | 1-(pyrrolidin-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 1-(Pyrrolidin-3-yl)-1H-pyrazole: A Technical Guide for Drug Discovery

This guide explores the therapeutic utility of the 1-(Pyrrolidin-3-yl)-1H-pyrazole scaffold, a privileged high-value fragment in modern drug discovery.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(Pyrrolidin-3-yl)-1H-pyrazole represents a versatile pharmacophore combining a weak hydrogen-bond acceptor (pyrazole) with a solubilizing, vector-rich aliphatic cycle (pyrrolidine). This scaffold has gained prominence as a critical building block for kinase inhibitors (specifically JNK3 and JAK family) and immunomodulators (IRAK4, LRRK2).

Its structural duality offers two distinct advantages:

-

The Pyrazole Head: Serves as a robust hinge-binder or metal-chelating motif within the ATP-binding pocket of kinases.

-

The Pyrrolidine Tail: Provides a chiral vector (C3-position) to direct substituents toward solvent-exposed regions, improving physicochemical properties (solubility, LogD) without compromising binding affinity.

Structural Analysis & Pharmacophore Properties[1]

The 1-(Pyrrolidin-3-yl)-1H-pyrazole core (MW: 137.18 Da) is a "Rule of Three" compliant fragment. Its utility stems from its ability to lower lipophilicity while providing a handle for further functionalization.

Physicochemical Profile

| Property | Value (Predicted) | Impact on Drug Design |

| Molecular Weight | 137.18 g/mol | Ideal for FBDD; leaves room for heavy substitution. |

| ClogP | ~0.3 - 0.8 | Low lipophilicity enhances aqueous solubility of lead compounds. |

| TPSA | ~28 Ų | High membrane permeability potential; CNS penetrant (relevant for JNK3/LRRK2). |

| H-Bond Donors | 1 (Pyrrolidine NH) | Key vector for amide/urea coupling or salt formation. |

| H-Bond Acceptors | 2 (Pyrazole N2, Pyrrolidine N) | Pyrazole N2 often engages the kinase "hinge" region. |

Stereochemistry as a Design Lever

The C3 position of the pyrrolidine ring is a chiral center.

-

(R)-Enantiomer: Often preferred in specific kinase pockets to avoid steric clash with the gatekeeper residue.

-

(S)-Enantiomer: Explored to alter vector trajectory by ~109.5°, potentially accessing unique sub-pockets (e.g., ribose pocket).

Synthetic Pathways: Accessing the Core

The construction of the N1-C3 bond between pyrazole and pyrrolidine is the critical step. Two primary methodologies are employed: Mitsunobu Coupling (for chirality inversion/retention logic) and Nucleophilic Substitution (SN2).

Method A: Mitsunobu Coupling (Preferred)

This route is preferred for maintaining high enantiomeric purity. It typically proceeds with inversion of configuration at the pyrrolidine C3 center.

-

Reagents: N-Boc-3-hydroxypyrrolidine, 1H-Pyrazole, Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD). -

Mechanism: Activation of the hydroxyl group followed by

attack by the pyrazole nitrogen.

Method B: Nucleophilic Substitution ( )

A scalable route using activated electrophiles (mesylates or halides).

-

Reagents: N-Boc-3-methanesulfonyloxypyrrolidine, Cesium Carbonate (

), DMF, Heat. -

Advantage: Avoids azo-byproducts; easier purification on large scale.

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic workflow for generating the 1-(Pyrrolidin-3-yl)-1H-pyrazole core.

Therapeutic Applications: Case Studies

Case Study 1: JNK3 Inhibitors (Neurodegeneration)

Target: c-Jun N-terminal Kinase 3 (JNK3).[1][2] Relevance: JNK3 is highly expressed in the CNS and is a key driver of neuronal apoptosis in Parkinson’s and Alzheimer’s disease. Role of Scaffold: In JNK3 inhibitors (e.g., pyrimidyl-pyrazole derivatives), the pyrazole moiety acts as the ATP-competitive element, binding to the hinge region. The pyrrolidin-3-yl group extends into the solvent-exposed region.

-

Mechanism: The pyrrolidine amine can be acylated (e.g., with cyclopropanecarbonyl) to form specific H-bonds with residues at the pocket entrance, improving selectivity over JNK1/2 isoforms.

-

Key Reference: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective JNK3 inhibitors [1].[2]

Case Study 2: LRRK2 & IRAK4 Inhibitors (Inflammation)

Target: Leucine-Rich Repeat Kinase 2 (LRRK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] Relevance: Autoimmune diseases (Rheumatoid Arthritis, Lupus) and Parkinson's. Role of Scaffold: The scaffold serves as a "solubility tail" that also modulates metabolic stability. In LRRK2 inhibitors, the pyrrolidine ring is often substituted to tune the Brain-to-Plasma ratio (Kp) , critical for CNS efficacy.

-

Key Reference: Patent US 10,336,762 B2 describes IRAK4 inhibitors utilizing pyrrolidine-substituted pyrazoles to inhibit cytokine production (IL-6, TNF

) [2].

Visualization: JNK3 Signaling & Inhibition

Caption: The JNK3 signaling cascade leading to neuronal apoptosis, highlighting the intervention point of pyrazole-based inhibitors.

Experimental Protocols

Protocol A: Synthesis of (R)-1-(Pyrrolidin-3-yl)-1H-pyrazole

Based on standard Mitsunobu protocols adapted for pyrazoles.

-

Reagents:

-

(S)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq)

-

1H-Pyrazole (1.2 eq)

-

Triphenylphosphine (

) (1.5 eq) -

DIAD (1.5 eq)

-

Solvent: Anhydrous THF

-

-

Procedure:

-

Dissolve (S)-1-N-Boc-3-hydroxypyrrolidine, 1H-Pyrazole, and

in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -

Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C.

-

Allow reaction to warm to Room Temperature (RT) and stir for 16 hours.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc) to yield (R)-tert-butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. (Note: Inversion of configuration occurs).

-

Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq). Stir 2 hours. Concentrate to yield the trifluoroacetate salt of the title compound.

-

Protocol B: JNK3 Kinase Inhibition Assay (LANCE Ultra)

Validation system for scaffold activity.

-

Reagents: Recombinant human JNK3 kinase, ULight-labeled peptide substrate (e.g., myelin basic protein derived), Europium-anti-phospho-substrate antibody, ATP.

-

Procedure:

-

Prepare 10 mM stock of the test compound in DMSO.

-

Dilute compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). -

Incubate JNK3 enzyme (5 nM final) with compound for 15 mins at RT.

-

Add ATP (at

) and ULight-substrate (50 nM). Incubate 60 mins. -

Add Detection Mix (Eu-antibody + EDTA). Incubate 60 mins.

-

Read: Measure TR-FRET signal (Ex 320nm / Em 665nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Calculate

using a 4-parameter logistic fit.

-

References

-

Oh, Y., et al. (2020). "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376.

-

Bacon, E., et al. (2019). "Pyrrolo[1,2-b]pyridazine derivatives and their use as IRAK4 inhibitors." U.S. Patent No. 10,336,762.[4] Washington, DC: U.S. Patent and Trademark Office.

-

ChemScene. (n.d.). "(R)-1-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride Product Information."

-

Vertex Pharmaceuticals. (2015). "Inhibitors of LRRK2 Kinase Activity." WIPO Patent Application WO/2015/113452.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolidin-3-yl Pyrazole Derivatives

Executive Summary & Pharmacophore Rationale

The pyrrolidin-3-yl pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This guide analyzes the structural logic required to transform this scaffold into high-potency lead compounds, specifically targeting the Janus Kinase (JAK) family.

The scaffold's utility stems from its biphasic nature:

-

The Pyrazole Core: Acts as the primary "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of the kinase.

-

The Pyrrolidine Moiety: serves as a solubilizing vector that projects substituents into the solvent-exposed region, allowing for the modulation of pharmacokinetic (PK) properties (LogD, metabolic stability) without disrupting the hinge interaction.

This guide provides a validated SAR roadmap, a self-verifying synthesis protocol, and the biological context necessary for rational drug design.

Biological Context: The JAK-STAT Signaling Pathway

To design effective inhibitors, one must understand the signaling cascade. JAK inhibitors function by blocking the phosphorylation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus.

Mechanism of Action Visualization

Figure 1: The JAK-STAT signaling cascade. The pyrrolidin-3-yl pyrazole scaffold targets the ATP-binding site of the JAK node, preventing STAT phosphorylation.

Structure-Activity Relationship (SAR) Analysis

The optimization of the pyrrolidin-3-yl pyrazole scaffold is non-trivial. It requires independent tuning of three specific zones.

The Hinge Binding Region (Pyrazole)

The pyrazole ring typically functions as a monodentate or bidentate hydrogen bond donor/acceptor system.

-

N1-Substitution: Generally, the N1 nitrogen must remain unsubstituted or carry a small group (e.g., methyl) to maintain H-bond acceptor capability with the kinase hinge region (e.g., Glu966 in JAK2). Bulky groups here often abolish activity due to steric clash.

-

C3/C5-Aryl Groups: Introducing electron-deficient aryl rings (e.g., 4-fluorophenyl) at C3 often enhances potency by engaging the hydrophobic back pocket (Gatekeeper residue interaction).

The Chiral Vector (Pyrrolidine C3)

The connection point between the pyrazole and pyrrolidine is the critical stereogenic center.

-

Stereochemistry (R vs. S): This is the most sensitive SAR parameter. In many JAK1-selective series, the (R)-configuration at the pyrrolidine C3 position is essential for optimal fit. The (S)-enantiomer often creates a steric clash with the ribose-binding pocket, reducing potency by >100-fold.

-

Rigidity: The pyrrolidine ring restricts the conformational freedom of the "tail," reducing the entropic penalty upon binding compared to linear alkyl amines.

The Solvent Front (Pyrrolidine N1)

The pyrrolidine nitrogen is the primary handle for tuning ADME properties.

-

Cyanoacetyl Groups: Attaching a cyanoacetyl group (-CO-CH2-CN) can convert a reversible inhibitor into a covalent inhibitor by targeting a specific cysteine residue (e.g., Cys909 in JAK3).

-

Sulfonamides/Amides: Capping the nitrogen with small polar groups reduces hERG liability and improves metabolic stability against oxidative deamination.

SAR Logic Visualization

Figure 2: SAR decomposition of the scaffold. Zone 2 (Chirality) acts as the gatekeeper for potency, while Zone 3 tunes drug-like properties.

Quantitative Data Summary

The following table synthesizes representative SAR data illustrating the impact of stereochemistry and N-capping on JAK1 inhibition [1, 2].

| Compound ID | R-Group (Pyrrolidine N1) | Stereochemistry (C3) | JAK1 IC50 (nM) | Selectivity (JAK1/JAK2) | Notes |

| PP-01 | H (Free Amine) | Racemic | 120 | 1.5x | Poor cellular permeability. |

| PP-02 | Methyl | (R) | 15 | 10x | Lead Candidate. High potency. |

| PP-03 | Methyl | (S) | >1000 | N/A | Stereochemical clash confirms binding mode. |

| PP-04 | Cyanoacetyl | (R) | 2.5 | 50x | Covalent mechanism (Cys targeting). |

| PP-05 | Benzyl | (R) | 450 | 2x | Steric bulk at solvent front reduces potency. |

Table 1: Comparative potency data. Note the drastic loss of activity in the (S)-enantiomer (PP-03), validating the stereochemical requirement.

Experimental Protocol: Synthesis & Validation

Trustworthiness: This protocol utilizes a convergent synthesis strategy. The use of Boc-protection is critical to prevent polymerization of the pyrrolidine amine during the coupling phase.

Synthetic Workflow

-

Coupling: Reaction of 4-iodo-1H-pyrazole with (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate via Buchwald-Hartwig amination or direct SNAr (depending on pyrazole activation).

-

Deprotection: Removal of the Boc group using TFA/DCM.

-

Functionalization: Acylation or alkylation of the free pyrrolidine nitrogen.

Step-by-Step Methodology

Step 1: Amide Coupling (The Linkage)

-

Reagents: 1H-pyrazole-4-carboxylic acid (1.0 eq), (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Anhydrous DMF.

-

Procedure: Dissolve acid in DMF. Add DIPEA and HATU. Stir for 15 min at RT to activate the acid. Add the amine.[1][2] Stir for 12h.

-

Validation: Monitor by LC-MS for product mass [M+H]+. Quench with water, extract with EtOAc.

Step 2: N-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) (20% v/v in DCM).

-

Procedure: Dissolve the intermediate from Step 1 in DCM. Add TFA dropwise at 0°C. Warm to RT and stir for 2h.

-

Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3 to obtain the free base.

Step 3: Biological Assay (ADP-Glo Kinase Assay)

-

Principle: Measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

-

Protocol:

-

Incubate Compound (serial dilutions) with JAK1 enzyme (0.5 ng/µL) and substrate (Poly Glu:Tyr) in kinase buffer for 60 min.

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Read: Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

-

Synthetic Pathway Visualization

Figure 3: Convergent synthesis pathway ensuring stereochemical retention and high yield.

References

-

Kim, B. M., et al. (2018).[3] Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor.[3] Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8]

-

Duan, J. J., et al. (2014).[2] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.

-

Lafferayrie-Jost, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. MDPI Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 6. jddtonline.info [jddtonline.info]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

A Technical Guide to Novel Heterocyclic Intermediates Featuring Pyrrolidine and Pyrazole Scaffolds

Foreword: The Strategic Value of Pyrrolidine-Pyrazole Hybrids in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds into novel hybrid molecules is a cornerstone of innovative drug design. Among the vast array of heterocyclic systems, the fusion or linkage of pyrrolidine and pyrazole rings has emerged as a particularly fruitful area of research. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional architecture that allows for the exploration of chemical space in ways that planar aromatic systems cannot.[1] This non-planarity, or "pseudorotation," is critical for establishing precise stereochemical interactions with biological targets.[1] Conversely, the pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold with versatile hydrogen bonding capabilities and metabolic stability.[2][3][4]

This guide provides an in-depth technical exploration of novel heterocyclic intermediates containing both pyrrolidine and pyrazole rings. We will delve into the rationale behind their synthesis, the critical aspects of their characterization, and their burgeoning applications in the development of next-generation therapeutics. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower your own discovery programs.

I. The Architectural Blueprint: Rationale for Pyrrolidine-Pyrazole Scaffolds

The decision to incorporate both pyrrolidine and pyrazole moieties into a single molecular entity is driven by a compelling set of structure-activity relationship (SAR) principles.[5] The pyrrolidine ring often serves to enhance aqueous solubility and can modulate other physicochemical properties, in addition to being a key part of the pharmacophore.[6] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating critical interactions with protein targets.[6]

The pyrazole ring system is a bioisostere for other functionalities and is a core component of several FDA-approved drugs, highlighting its therapeutic relevance.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][7][8] The combination of these two scaffolds, therefore, creates a powerful synergy, allowing for the development of multi-target drugs with potentially enhanced efficacy and improved pharmacokinetic profiles.[9][10]

II. Constructing the Core: Synthetic Strategies and Mechanistic Considerations

The synthesis of pyrrolidine-pyrazole hybrids can be approached through various strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.

A. Convergent Synthesis: The Power of Pre-functionalized Building Blocks

A common and efficient approach involves the coupling of pre-synthesized pyrrolidine and pyrazole-containing fragments. This convergent strategy allows for the late-stage introduction of diversity and simplifies purification.

A representative workflow for a convergent synthesis is the cyclization of pyrrolidine-based chalcone derivatives with hydrazine monohydrate to yield pyrazoline-containing pyrrolidine moieties.[9]

Experimental Protocol: Synthesis of Pyrrolidine-Based Pyrazolines [9]

-

Chalcone Synthesis: (E)-3-[substituted phenyl]-1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one derivatives are synthesized via the Claisen-Schmidt condensation of 4-(pyrrolidin-1-yl)acetophenone with various substituted benzaldehydes in the presence of a base.

-

Cyclization: The purified chalcone derivative is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Hydrazine monohydrate is added to the solution, and the reaction mixture is refluxed for a specified period (typically 4-8 hours).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.

The causality behind this experimental choice lies in the robust and well-established nature of both the Claisen-Schmidt condensation and the subsequent pyrazoline formation from α,β-unsaturated ketones. This allows for the rapid generation of a library of analogs by simply varying the substituted benzaldehyde in the initial step.

B. Divergent Synthesis: Building Complexity from a Common Intermediate

In a divergent approach, a common intermediate containing one of the heterocyclic rings is synthesized and then elaborated to introduce the second ring and other desired functionalities. For instance, a pyrazole-containing aldehyde can serve as a versatile precursor for the construction of a pyrrolidine ring.[11]

Logical Flow of a Divergent Synthesis:

Caption: A generalized workflow for a divergent synthesis of pyrrolidine-pyrazole hybrids.

C. Asymmetric Synthesis: Controlling Stereochemistry

Given the importance of stereochemistry in drug-target interactions, the development of asymmetric syntheses for chiral pyrrolidine-pyrazole intermediates is of paramount importance.[1] Chiral pyrrolidine derivatives are frequently used as organocatalysts to induce enantioselectivity in various transformations.[12][13][14]

One elegant strategy involves a chiral amine-catalyzed Michael/hemiaminal cascade reaction between a suitable hydrazine compound and an α,β-unsaturated aldehyde to afford chiral pyrazolidine derivatives.[12][15] The use of bulky, chiral pyrrolidine catalysts, such as protected prolinols, can deliver the desired products with high enantioselectivity.[12]

III. Structural Verification and Purity Assessment: A Multi-technique Approach

The unambiguous characterization of novel heterocyclic compounds is a critical step to ensure their structural integrity and purity before biological evaluation.[5][16] A combination of spectroscopic and analytical techniques is essential for a comprehensive analysis.

| Technique | Information Obtained | Rationale for Use |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) | Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Essential for confirming the successful formation of the desired scaffold and the relative orientation of substituents. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Confirms the molecular formula and aids in structural elucidation. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C=N). | Useful for monitoring the progress of a reaction by observing the appearance or disappearance of key functional group absorptions. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. | The gold standard for unambiguous stereochemical assignment and conformational analysis. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | Crucial for ensuring that biological data is not confounded by the presence of impurities. |

Table 1: Key Characterization Techniques for Pyrrolidine-Pyrazole Intermediates.

Experimental Workflow: Compound Characterization

Caption: A typical workflow for the characterization and purity assessment of a novel heterocyclic compound.

IV. Therapeutic Potential and Applications in Drug Discovery

The structural and electronic properties of pyrrolidine-pyrazole hybrids make them attractive scaffolds for a wide range of therapeutic targets.

A. Anticancer Activity

Many heterocyclic compounds containing pyrazole and pyrrolidine moieties have demonstrated significant cytotoxic effects against various cancer cell lines.[16][17] The mechanism of action can vary, but often involves interactions with key enzymes or proteins involved in cell proliferation and survival. Structure-activity relationship (SAR) studies have shown that small modifications to the heterocyclic core can significantly influence pharmacological potency.[16]

B. Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example.[2][18] The incorporation of a pyrrolidine ring can modulate the pharmacokinetic properties and potentially lead to compounds with improved efficacy and safety profiles.[7]

C. Antimicrobial and Antiviral Applications

The search for new antimicrobial and antiviral agents is a global health priority. Pyrrolidine-pyrazole hybrids have shown promise in this area, with some derivatives exhibiting potent activity against various bacterial and fungal strains.[19][20][21] They are also being investigated for their potential to inhibit viral replication.[21]

D. Other Therapeutic Areas

The versatility of the pyrrolidine-pyrazole scaffold has led to its exploration in a multitude of other therapeutic areas, including:

-

Antidiabetic: Inhibition of enzymes like α-glucosidase.[9]

-

Antitubercular: Targeting Mycobacterium tuberculosis.[22]

-

Neuroprotective: Potential applications in neurodegenerative diseases.[23]

V. Future Directions and Concluding Remarks

The field of novel heterocyclic intermediates containing pyrrolidine and pyrazole rings is a dynamic and rapidly evolving area of medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to guide the rational design of new drug candidates.[24]

The inherent "drug-likeness" of these scaffolds, combined with their synthetic tractability, ensures that they will remain a fertile ground for the discovery of innovative therapeutics for years to come. This guide has provided a comprehensive overview of the key considerations for researchers working in this exciting field, from initial synthetic design to biological application. By understanding the fundamental principles outlined herein, scientists can be better equipped to unlock the full potential of these remarkable hybrid molecules.

References

- Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.

- Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. Blazingprojects.

- Synthesis characterization and biological activity of some novel heterocyclic compounds. (2023).

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. Rasayan Journal of Chemistry.

- Direct Catalytic Asymmetric Synthesis of Pyrazolidine Deriv

- Selected bioactive compounds containing the pyrazol‐5‐one and pyrazole scaffolds.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simul

- Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PMC.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Pyrrolidine Deriv

- Recent advanced in bioactive systems containing pyrazole fused with a five membered heterocycle. (2015). PubMed.

- DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL HETEROCYCLIC SCAFFOLDS FOR DUAL BIOLOGICAL AND MATERIAL APPLIC

- 11-12 Derivatives of Pyrrolidine, Pyrazolone, Pyrazolidindione. (2023). Scribd.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

- Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (2026).

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2017).

- Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. (2025).

- Synthesis and pharmacological evaluation of pyrazole deriv

- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. (2019).

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.

- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025).

- 194 recent advances in the synthesis of new pyrazole deriv

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Pyrrolopyrazoles; Synthesis, Evaluation and Pharmacological Screening as Antidepressant Agents. (2025).

- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025). PubMed.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Advancing Mitochondrial Therapeutics: Synthesis and Pharmacological Evaluation of Pyrazole-Based Inhibitors Targeting the Mitochondrial Pyruvate Carrier. (2025).

- A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles.

- Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. (2024). Bentham Science Publishers.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- New Route for the Synthesis of Pyrazolone Derivatives. (2016).

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. rroij.com [rroij.com]

- 5. blazingprojects.com [blazingprojects.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. longdom.org [longdom.org]

- 8. orientjchem.org [orientjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. admin.mantechpublications.com [admin.mantechpublications.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis characterization and biological activity of some novel heterocyclic compounds [library.atmiya.net:8080]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. publications.anveshanaindia.com [publications.anveshanaindia.com]

Methodological & Application

Application Note: Strategies for Efficient Amide Coupling with 1-(Pyrrolidin-3-YL)-1H-pyrazole

Abstract

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1][2] This application note provides a detailed guide for researchers on successfully performing amide coupling reactions with 1-(pyrrolidin-3-yl)-1H-pyrazole, a versatile building block featuring a secondary amine. We delve into the substrate's unique characteristics, compare two robust coupling protocols—HATU and EDC/HOBt—and provide detailed, step-by-step experimental procedures. The causality behind reagent selection, potential side reactions, and optimization strategies are discussed to ensure high-yield, reproducible outcomes.

Introduction: The Central Role of Amide Bonds

The amide bond is a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and polymers.[2] Consequently, the reliable and efficient synthesis of amides from carboxylic acids and amines is one of the most frequently executed reactions in drug discovery.[1] The direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions, making the use of coupling reagents essential to activate the carboxylic acid for reaction under mild conditions.[3][4]

This guide focuses on the N-acylation of 1-(pyrrolidin-3-yl)-1H-pyrazole, a valuable scaffold in medicinal chemistry. The presence of a secondary amine on the pyrrolidine ring presents specific challenges, including steric hindrance and potentially reduced nucleophilicity compared to primary amines. This necessitates a careful selection of coupling reagents and reaction conditions to achieve optimal results.

Substrate Analysis: 1-(Pyrrolidin-3-YL)-1H-pyrazole

Understanding the substrate is critical for designing a successful coupling strategy. Key features of 1-(pyrrolidin-3-yl)-1H-pyrazole include:

-

Secondary Amine: The pyrrolidinyl nitrogen is a secondary amine. These are generally good nucleophiles but can be subject to steric hindrance, especially with bulky carboxylic acids or coupling reagents.

-

Pyrazole Moiety: The 1H-pyrazole ring contains two nitrogen atoms. While these nitrogens have basic character, their lone pairs are part of the aromatic system, rendering them significantly less nucleophilic than the sp³-hybridized pyrrolidine nitrogen. Therefore, competitive acylation on the pyrazole ring is highly unlikely under standard amide coupling conditions.

-

Basicity: The pyrrolidine nitrogen is the primary basic and nucleophilic center. A suitable external base is required in the reaction to deprotonate the carboxylic acid and neutralize any acid generated during the reaction, without deprotonating the amine substrate itself to the point of non-nucleophilicity.

Core Principles of Amide Coupling Reagents

Two major classes of coupling reagents are widely employed for their efficiency and reliability: uronium/aminium salts and carbodiimides.[4][]

Uronium/Aminium Salts: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-type coupling reagent prized for its high efficiency, rapid reaction rates, and ability to suppress racemization.[6][7] It is particularly effective for coupling sterically hindered amino acids and secondary amines.[7]

The mechanism involves the initial formation of a carboxylate anion via a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6][8] This carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile to form the desired amide.[8][9]

Carbodiimides: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[3] This intermediate is highly reactive but can be prone to racemization and can rearrange to a non-reactive N-acylurea byproduct.[10][11]

To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[11][12][13] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and reacts cleanly with the amine to yield the amide.[3][14]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hepatochem.com [hepatochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. peptide.com [peptide.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

Nucleophilic aromatic substitution (SNAr) with 1-(Pyrrolidin-3-YL)-1H-pyrazole

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) with 1-(Pyrrolidin-3-YL)-1H-pyrazole: Protocols and Applications in Drug Discovery

Introduction: The Privileged Role of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts metabolic stability and serves as a versatile anchor for diverse pharmacophoric decorations.[1][3] Notable drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction therapy Sildenafil feature the pyrazole core, underscoring its therapeutic significance.[3]

This guide focuses on a specific, high-value building block: 1-(Pyrrolidin-3-YL)-1H-pyrazole . This molecule uniquely combines the desirable properties of the pyrazole ring with a secondary amine-containing pyrrolidine moiety. The pyrrolidine's secondary amine is a potent nucleophile, making this entire construct an ideal partner for Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr reaction provides a powerful and direct method for forging C-N bonds, enabling the coupling of this pyrazole-pyrrolidine unit to a wide array of electron-deficient aromatic and heteroaromatic systems. This application note provides a detailed exploration of the SNAr mechanism, comprehensive experimental protocols, and insights into the application of this methodology for accelerating drug discovery programs.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group.[4][5] The reaction proceeds via a distinct two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Addition (Rate-Determining Step): The nucleophile—in our case, the secondary amine of 1-(Pyrrolidin-3-YL)-1H-pyrazole—attacks the electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (e.g., F, Cl, NO₂). This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6] The stability of this complex is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group.[4] These EWGs delocalize the negative charge, lowering the activation energy of this first, rate-limiting step.[4][5]

-

Elimination (Fast Step): Aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group. The facility of this step depends on the leaving group's ability to stabilize a negative charge; generally, F > Cl > Br > I for SNAr, a trend opposite to that of SN2 reactions, because the highly electronegative fluorine atom strongly activates the ring toward the initial nucleophilic attack.[4]

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Application & Protocols: SNAr with 1-(Pyrrolidin-3-YL)-1H-pyrazole

The following section provides a generalized, robust protocol for the SNAr reaction between 1-(Pyrrolidin-3-YL)-1H-pyrazole and various activated aromatic electrophiles.

Core Experimental Workflow

The successful execution of an SNAr reaction hinges on a well-defined workflow, from careful preparation of reagents to rigorous analysis of the final product.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Buchwald-Hartwig Cross-Coupling for the Synthesis of Pyrrolidin-3-yl Pyrazoles

Introduction: The Strategic Importance of Pyrrolidin-3-yl Pyrazoles

In the landscape of modern drug discovery, the fusion of privileged scaffolds is a cornerstone strategy for generating novel chemical entities with high therapeutic potential. Pyrrolidin-3-yl pyrazoles represent such a class of compounds, marrying the three-dimensional saturation of the pyrrolidine ring with the versatile hydrogen-bonding and aromatic features of the pyrazole nucleus. The pyrrolidine scaffold is a key component in numerous FDA-approved drugs, valued for its ability to explore chemical space in three dimensions and improve physicochemical properties like solubility.[1] Similarly, the pyrazole core is integral to a wide range of pharmaceuticals, from anti-inflammatory agents to kinase inhibitors, owing to its metabolic stability and capacity for diverse molecular interactions.[2][3][4]

The creation of a C-N bond between the pyrazole nitrogen and the C3 position of a pyrrolidine ring is a synthetically challenging yet crucial step. Traditional methods often suffer from harsh conditions and limited functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for this transformation.[5][6] It allows for the formation of C-N bonds under relatively mild conditions, with broad substrate scope and excellent functional group compatibility, making it an indispensable method for medicinal chemists.[7][8]

This document provides a detailed guide to the application of Buchwald-Hartwig protocols for the synthesis of N-(pyrrolidin-3-yl)pyrazoles, offering mechanistic insights, optimized experimental procedures, and troubleshooting advice for researchers in pharmaceutical and chemical development.

Reaction Overview and Mechanistic Insights

The general transformation involves the coupling of a pyrazole (or a substituted derivative) with a 3-halo-pyrrolidine, which is typically protected on the pyrrolidine nitrogen (e.g., with a Boc group) to prevent self-coupling and other side reactions.

General Reaction Scheme:

-

Pyrazole Derivative (Amine Component) + N-Protected 3-Halo-Pyrrolidine (Alkyl Halide Component)

-

Catalyst System: Palladium Source + Ligand

-

Base

-

Solvent, Heat

-

Product: N-Protected N'-(Pyrrolidin-3-yl)pyrazole

The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for rational optimization and troubleshooting.[5][9][10]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond of the N-protected 3-halopyrrolidine, forming a Pd(II) complex. This step is often the rate-determining step of the cycle.[11]

-

Amine Coordination & Deprotonation: The pyrazole coordinates to the Pd(II) center. In the presence of a base, the pyrazole N-H proton is removed to form a more nucleophilic pyrazolide anion, which subsequently displaces the halide from the palladium complex to form a palladium-amide (or in this case, palladium-pyrazolide) intermediate.

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Caption: Experimental workflow for Buchwald-Hartwig coupling.

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of argon, add the N-Boc-3-bromopyrrolidine (1.0 mmol), 1H-pyrazole (1.2 mmol), DavePhos Pd G4 precatalyst (2 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Solvent Addition: Seal the vessel with a septum cap. If not in a glovebox, evacuate and backfill the vessel with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the vessel in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously. The solution will typically turn a dark brown or reddish color, indicating an active catalyst. [12]4. Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting reagent (N-Boc-3-bromopyrrolidine) is consumed (typically 12–24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short plug of Celite® to remove palladium residues and inorganic salts. Rinse the plug with additional ethyl acetate. [12][13]6. Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1-(pyrrolidin-3-yl)-1H-pyrazole.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: Reagents, solvent, or glassware may be contaminated with air or moisture. [12]Suboptimal Conditions: The chosen ligand, base, or temperature may not be suitable for the specific substrate combination. | Ensure all reagents are pure and solvents are anhydrous and degassed. Use fresh catalyst. Systematically screen alternative ligands (e.g., tBuXPhos), bases (e.g., K₃PO₄), and solvents (e.g., dioxane). [12][14] |

| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: This indicates the active Pd(0) has crashed out of the catalytic cycle. This can be caused by excessive temperature, impurities, or an inappropriate ligand that fails to stabilize the catalyst. [12] | Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. [12]Ensure the system is strictly inert. Consider a more sterically hindered or robust ligand. |

| Hydrodehalogenation Side Product | Competing Reduction Pathway: The halide is replaced by a hydrogen atom. This can be promoted by moisture or certain bases. | Ensure rigorously dry conditions. Sometimes switching the base (e.g., from NaOtBu to Cs₂CO₃) can mitigate this side reaction. [15] |

| Reaction Stalls | Catalyst Poisoning: The pyrazole substrate or product can coordinate too strongly to the palladium center, inhibiting turnover. [12]Reagent Insolubility: The base or other reagents may not be fully soluble. | Use a more sterically bulky ligand to disfavor product inhibition. [12]Try a different solvent or solvent mixture to improve solubility. |

Conclusion

The Buchwald-Hartwig amination is a highly reliable and versatile method for the synthesis of pyrrolidin-3-yl pyrazoles. Its success relies on the rational selection of a well-matched catalyst system and careful control of reaction parameters. By understanding the underlying mechanism and employing systematic optimization, researchers can efficiently access these valuable molecular scaffolds, accelerating the discovery and development of next-generation therapeutics.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Drici, W., et al. (2021). Optimization of the Buchwald–Hartwig reaction. ResearchGate. Retrieved from [Link]

-

Yamazaki, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Retrieved from [Link]

-

American Chemical Society. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. Retrieved from [Link]

-

ARKAT USA, Inc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. Retrieved from [Link]

-

Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Wolfe, J. P., et al. (2008). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

-

YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

-

American Chemical Society. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

-

MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

Future Science. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

ResearchGate. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

-

Royal Society of Chemistry. (2011, July 25). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. reddit.com [reddit.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-(Pyrrolidin-3-YL)-1H-pyrazole in Organic Solvents

Welcome to the technical support center for 1-(Pyrrolidin-3-YL)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges with its solubility in organic solvents. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting advice and protocols to help you achieve your desired concentrations.

Understanding the Molecule: A Tale of Two Rings

1-(Pyrrolidin-3-YL)-1H-pyrazole possesses a unique bifunctional character that dictates its solubility profile. The molecule consists of a saturated, aliphatic pyrrolidine ring and an aromatic pyrazole ring.

-

The Pyrrolidine Moiety: This secondary amine is basic, with a reported pKa of approximately 11.3 for the parent compound, pyrrolidine.[1][2] This high basicity makes the nitrogen atom readily available for protonation, a key feature we will leverage for solubility enhancement.

-

The Pyrazole Moiety: Pyrazole is an aromatic heterocycle. It is weakly basic (pKa of the protonated form is ~2.5) and also weakly acidic (pKa of the N-H proton is ~14.2).[3][4] Its contribution to the overall polarity is moderate.

The interplay of the polar, basic pyrrolidine and the aromatic pyrazole ring results in a molecule with moderate polarity, which can lead to solubility challenges in a range of purely nonpolar or highly polar solvents.

Troubleshooting Solubility Issues

This section is designed to provide a logical workflow for addressing common solubility problems encountered during your experiments.

Diagram: Troubleshooting Workflow

Caption: Mechanisms of solubility enhancement.

References

-

Pyrrolidine. PubChem. National Center for Biotechnology Information. [Link]

-

How to determine the solubility of a substance in an organic solvent ?. ResearchGate. [Link]

-

Which is a stronger base, pyrrolidine or piperidine?. Quora. [Link]

-

Pyrrolidine. Merck Index. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Oxford. [Link]

-

Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

-

Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

-

Salt formation to improve drug solubility. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 1-(Pyrrolidin-3-YL)-1H-pyrazole Acylation

Welcome to the technical support center for the acylation of 1-(pyrrolidin-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Low yields in this reaction can stem from a variety of factors, including regioselectivity issues, side reactions, and suboptimal reaction conditions. This document provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low to No Conversion of Starting Material

Question: I am observing a significant amount of unreacted 1-(pyrrolidin-3-yl)-1H-pyrazole in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common hurdle and can often be traced back to three primary factors: insufficient reactivity of the acylating agent, inadequate activation of the amine, or the use of an inappropriate base/solvent system.

Causality Explained:

The acylation of the secondary amine on the pyrrolidine ring is a nucleophilic acyl substitution reaction.[1] The nucleophilic nitrogen atom of the pyrrolidine attacks the electrophilic carbonyl carbon of the acylating agent.[2][3] For this to occur efficiently, the acylating agent must be sufficiently electrophilic, and the amine's lone pair must be available for attack.

-

Acylating Agent Reactivity: The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > esters > carboxylic acids.[4][5][6] If you are using a less reactive agent like an ester or a carboxylic acid (without an activating agent), the reaction may be sluggish.

-

Base and Solvent Effects: A suitable base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1] The choice of solvent can significantly influence reaction rates and even regioselectivity.[7] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly employed.

Troubleshooting Protocol:

-

Evaluate Your Acylating Agent:

-

If using a carboxylic acid, it must be activated. Common coupling agents include EDC/HOBt or HATU.[8] HATU often provides faster reaction times and higher yields.[8]

-

If using an acid anhydride, consider switching to the more reactive acyl chloride.[1][4] Acyl chlorides can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][4]

-

-

Optimize the Base and Stoichiometry:

-

Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1-1.5 equivalents) is typically sufficient.

-

Ensure your starting amine is fully deprotonated. If you suspect protonation is an issue, consider using a stronger, non-nucleophilic base.

-

-

Solvent Selection:

Workflow for Improving Conversion

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Multiple Products (Regioselectivity Issues)

Question: My reaction is yielding multiple products, and I suspect acylation is occurring on the pyrazole ring as well as the desired pyrrolidine nitrogen. How can I improve the selectivity for N-acylation of the pyrrolidine?

Answer:

This is a classic regioselectivity challenge. The 1-(pyrrolidin-3-yl)-1H-pyrazole molecule has three nitrogen atoms that could potentially be acylated. The secondary amine of the pyrrolidine ring is generally more nucleophilic and basic than the nitrogens of the aromatic pyrazole ring. However, under certain conditions, acylation of the pyrazole can occur.

Causality Explained:

-

Nucleophilicity: The pyrrolidine nitrogen is an sp³-hybridized secondary amine, making its lone pair more localized and available for nucleophilic attack compared to the sp²-hybridized nitrogens of the pyrazole ring, whose lone pairs are involved in the aromatic system.

-

Reaction Conditions: Highly reactive acylating agents (like acyl chlorides) used with strong bases or at elevated temperatures can sometimes overcome the difference in nucleophilicity, leading to a mixture of products. The pyrazole anion, formed in the presence of a strong base, is also reactive towards electrophiles.[11]

Troubleshooting Protocol:

-

Control Reaction Temperature:

-

Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This will favor the more kinetically controlled product, which is the acylation of the more nucleophilic pyrrolidine nitrogen.

-

-

Choice of Base:

-

Use a hindered, non-nucleophilic base like DIPEA. This will minimize deprotonation of the less acidic pyrazole N-H.

-

-

Protecting Group Strategy (If Necessary):

-

If the above measures fail to provide the desired selectivity, a protecting group strategy may be necessary. The pyrazole nitrogen can be protected, for example, with a Boc (tert-butyloxycarbonyl) group.[12] This group can be selectively removed later under specific conditions.[13] Another option is the SEM [2-(trimethylsilyl)ethoxymethyl] protecting group, which is stable under various conditions and can be removed with acid.[14]

-

Table 1: Comparison of Reaction Conditions for Selective Acylation

| Parameter | Condition for High Selectivity | Rationale |

| Temperature | 0 °C to Room Temperature | Favors kinetic product (acylation of the more nucleophilic pyrrolidine nitrogen). |

| Base | Hindered, non-nucleophilic (e.g., DIPEA) | Minimizes deprotonation of the pyrazole N-H. |

| Acylating Agent | Use of coupling reagents with carboxylic acids (e.g., HATU) | Generally milder conditions compared to highly reactive acyl chlorides. |

Problem 3: Product Degradation or Side Reactions

Question: I am observing the formation of unexpected byproducts, and my desired product seems to be degrading during the reaction or workup. What could be causing this?

Answer:

Product degradation and the formation of byproducts can be attributed to several factors, including the harshness of the reaction conditions, the presence of water, or instability of the product to the workup procedure.

Causality Explained:

-

Hydrolysis: Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis if water is present in the reaction mixture.[2][9][10] This not only consumes the acylating agent but also introduces acid into the reaction, which can lead to other side reactions. The desired amide product can also undergo hydrolysis under strongly acidic or basic conditions, especially with heating.[15]

-

Side Reactions of Coupling Agents: When using carbodiimide coupling agents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[8]

-

Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, using an alcohol as a solvent with an acyl chloride will lead to the formation of an ester.[2]

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions:

-

Use freshly distilled, anhydrous solvents.

-

Dry all glassware thoroughly in an oven before use.

-

Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Optimize Workup Procedure:

-

Use a mild aqueous workup. A wash with saturated sodium bicarbonate solution can neutralize excess acid, followed by a brine wash.

-

Avoid prolonged exposure to strong acids or bases.

-

If purification by column chromatography is difficult due to the polarity of the product, consider alternative purification techniques like preparative HPLC.[16]

-

-

Managing Coupling Agent Byproducts:

Potential Side Reactions

Caption: Common side reaction pathway in acylation.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on 1-(pyrrolidin-3-yl)-1H-pyrazole is the most nucleophilic?

The secondary amine nitrogen on the pyrrolidine ring is the most nucleophilic. This is because it is an sp³-hybridized amine with a localized lone pair of electrons, making it more basic and a stronger nucleophile than the sp²-hybridized nitrogens of the aromatic pyrazole ring.

Q2: What are the best general-purpose starting conditions for this acylation?

A good starting point is to dissolve the 1-(pyrrolidin-3-yl)-1H-pyrazole and a slight excess (1.1 eq) of a non-nucleophilic base like DIPEA in anhydrous DCM at 0 °C under a nitrogen atmosphere. Then, add the acylating agent (e.g., acyl chloride, 1.05 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS.

Q3: My product is very polar and difficult to purify by column chromatography. What are my options?

Highly polar products can be challenging to purify. Consider the following:

-

Reverse-Phase Chromatography: If your compound is soluble in water/acetonitrile or water/methanol, reverse-phase flash chromatography or preparative HPLC can be effective.

-

Salt Formation and Precipitation: It may be possible to form a salt of your product (e.g., an HCl salt) that can be precipitated or crystallized from an appropriate solvent system.

-

Extraction Optimization: Carefully designed liquid-liquid extractions can sometimes remove a significant portion of impurities before chromatography.[17]

Q4: Can I use a Friedel-Crafts acylation approach?

No, Friedel-Crafts acylation is used to add an acyl group to an aromatic ring, not to an amine.[18][19][20] Furthermore, the amine functionality in your starting material would complex with the Lewis acid catalyst, deactivating it.[18]

References

-

Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. [Link]

-

The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. [Link]

-

Acylation Overview, Mechanism & Agents - Study.com. [Link]

-

A detailed study on the effect of different solvents and bases on the... - ResearchGate. [Link]

-

Acylating agents - Ace Chemistry. [Link]

-

Acyl Chlorides and Acid Anhydrides - chemrevise. [Link]

-

Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - arkat usa. [Link]

-

High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF - ResearchGate. [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

-

Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. - ResearchGate. [Link]

-

Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. [Link]

-

10.7 The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's Chemistry. [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

-

Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B - RSC Publishing. [Link]

-

Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note - Save My Exams. [Link]

-

24.3: Synthesis of Amides - Chemistry LibreTexts. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. [Link]

-

Interaction of Acylethynyl Pyrroles and Pyrrolyl Propynoates with Hydrazines: Synthesis of Pyrrolylethynyl Hydrazides and Pyrrol–Pyrazole Ensembles | Request PDF - ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

-

Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? [Link]

-

N-Acylation Reactions of Amines - ResearchGate. [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC. [Link]

-

Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation - PMC. [Link]

-

a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - Semantic Scholar. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

-

Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. [Link]

-

SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Rea - Baghdad Science Journal. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-2′,3′,5′,6′,7′,7a'-hexahydro-1′H-dispiro[acenaphthylene-1,3′-pyrrolizine-2′,3′′-chromane]-2, - NIH. [Link]

-

A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates - PMC. [Link]

-

A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). [Link]

Sources

- 1. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. Acylation Overview, Mechanism & Agents | Study.com [study.com]

- 4. Acylating agents – Ace Chemistry [acechemistry.co.uk]

- 5. chemrevise.org [chemrevise.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. globalresearchonline.net [globalresearchonline.net]